1-(8-Acetyldibenzofuran-2-yl)ethanone
Description
1-(8-Acetyldibenzofuran-2-yl)ethanone is a polycyclic aromatic compound featuring a dibenzofuran core substituted with acetyl groups at positions 2 and 7. Its molecular formula is C₁₆H₁₂O₃, derived from the dibenzofuran scaffold (C₁₂H₈O) with two acetyl moieties (C₂H₃O each).
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-(8-acetyldibenzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12O3/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 |
InChI Key |
CKMFLEFBKFNOJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share functional or structural similarities with 1-(8-Acetyldibenzofuran-2-yl)ethanone:
Key Observations:
Substituent Influence on Reactivity: The acetyl groups in the target compound likely enhance electron-withdrawing effects, stabilizing the aromatic system but reducing nucleophilic reactivity compared to amino- or hydroxy-substituted analogues .
Synthetic Complexity: The dibenzofuran scaffold requires multi-step synthesis (e.g., cyclization of biphenyl ethers), whereas simpler phenyl ethanones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) are accessible via carbohydrate pyrolysis or direct functionalization .
Spectroscopic and Physicochemical Properties
NMR Signatures :
Mass Spectrometry :
- Fragmentation patterns for acetylated dibenzofurans may include losses of CO or CH₃CO, analogous to the m/e 81.5 doubly charged ion observed in 2-methyl-benzofuran derivatives .
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